molecular formula C126H245Ce2O14 B159660 Cerium stearate CAS No. 10119-53-6

Cerium stearate

Cat. No.: B159660
CAS No.: 10119-53-6
M. Wt: 2264.5 g/mol
InChI Key: NGWMEKNZLSBSKW-UHFFFAOYSA-G
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Description

Cerium stearate is a metal-organic compound, a salt of cerium and stearic acid with the chemical formula C₅₄H₁₀₅CeO₆. It is classified as a metallic soap, which is a metal derivative of a fatty acid. This compound appears as a white powder and is insoluble in water . This compound is used in various industrial and laboratory applications, including as a lubricant, antioxidant, antifoaming agent, catalyst in polymer synthesis, and stabilizer in plastic production .

Preparation Methods

Cerium stearate can be synthesized through several methods:

These methods are typically employed in industrial settings to produce this compound on a large scale.

Chemical Reactions Analysis

Scientific Research Applications

Chemical Applications

Catalysis and Polymer Stabilization

  • Cerium stearate is utilized as a catalyst in polymer synthesis, enhancing the stability and performance of various plastics. It acts as a heat stabilizer, particularly in polyvinyl chloride (PVC) formulations, preventing degradation during processing .
  • Table 1: Comparison of Stearate Compounds in Polymer Applications
CompoundApplicationUnique Features
Calcium StearateLubricant and emulsifierCommonly used in food and cosmetics
Zinc StearateRelease agent in rubberEnhances mold release properties
Barium StearateHeat stabilizer in plasticsEffective at high temperatures
This compound Catalyst and stabilizerDual functionality as corrosion inhibitor

Biomedical Applications

Antimicrobial Properties

  • This compound has been investigated for its antimicrobial properties, particularly in wound healing applications. Studies indicate that cerium compounds can mimic calcium ions, which may enhance their therapeutic effects by promoting cellular functions related to healing .
  • Case Study: Wound Healing Efficacy
    • A study demonstrated that cerium nitrate combined with silver sulfadiazine significantly improved healing rates in burn patients compared to silver sulfadiazine alone. The combination therapy facilitated faster re-epithelialization and reduced hospital stays .

Antioxidant and Anti-inflammatory Effects

  • Research suggests that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells. Its anti-inflammatory effects could be beneficial in treating conditions related to chronic inflammation .

Industrial Applications

Corrosion Protection

  • This compound is noted for its ability to form superhydrophobic coatings on metals such as aluminum. These coatings enhance corrosion resistance by repelling water and preventing the formation of corrosive electrolytes .
  • Table 2: Properties of this compound Coatings
PropertyDescription
SuperhydrophobicityRepels water effectively
Self-healingReleases Ce³⁺ ions when scratched
Environmental ImpactGreen alternative to traditional chromates

Lubrication and Antifoaming Agent

  • In industrial settings, this compound serves as a lubricant and antifoaming agent. Its unique amphiphilic nature allows it to reduce friction in mechanical processes while minimizing foam formation in liquids .

Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. What is the standard laboratory synthesis method for cerium stearate, and how can purity be ensured during preparation?

this compound is synthesized via a direct method involving cerium nitrate and stearic acid. Key steps include dissolving cerium oxide in nitric acid to form cerium nitrate, dissolving stearic acid in ethanol, and combining the solutions under controlled pH (neutralized with NaOH) and temperature. The precipitate is filtered, washed, and dried to constant weight. Purity is ensured through centrifugal drying to minimize crystal agglomeration and characterization via SEM/EDS to confirm elemental composition (Ce: ~23.35 wt%, C and O as primary components) .

Q. Which characterization techniques are critical for confirming the structural and morphological properties of this compound?

Essential techniques include:

  • SEM : Reveals irregular particle morphology (round/massive) with good dispersion and minimal agglomeration .
  • XRD : Detects crystallinity; low-intensity peaks may indicate impurities (e.g., trace nitrogen) .
  • EDS : Quantifies elemental composition (Ce, C, O) and identifies contaminants .
  • BET Analysis : Measures specific surface area (e.g., 23.75 m²/g for cerium carbonate analogs) and pore size (15.07 nm) .

Q. What are the fundamental physicochemical properties of this compound relevant to its application in material science?

Key properties include:

  • Thermal Stability : Melting point range of 120–124°C .
  • Surface Characteristics : Large specific surface area (~23 m²/g) enhances reactivity in catalytic applications .
  • Degradation Catalysis : Functions as a dual-action catalyst for thermo-oxidative and photodegradation in polymers .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s efficacy in reducing diesel engine emissions?

  • Experimental Groups : Prepare 0# diesel with this compound at 20–80 mg/L concentrations (S20–S80) .
  • Testing Protocol : Measure NOx, CO, HC, and PM emissions at 60–100% engine loads post-15-minute stabilization .
  • Data Analysis : Use statistical tools to compare emission reductions (e.g., 11.37% NOx, 14.63% CO) against controls. Reference tabulated PM concentrations (e.g., Table 11) and NOx trends (Fig. 15) .

Q. What mechanistic insights explain this compound’s dual role in polymer thermo-oxidative and photodegradation?

Cerium(III) stearate accelerates degradation by generating free radicals under heat/UV exposure, breaking polyethylene into low-MW oxygenated products (ketones, carboxylic acids). Effectiveness depends on Ce³+ concentration (0.05–0.5 wt%), with Ce³+ outperforming Ce⁴+ in thermal degradation. Molecular weight loss is tracked via size exclusion chromatography, showing faster degradation at 0.2% Ce³+ (induction period: 120–240 hours at 160°F) .

Q. How can researchers resolve contradictions in characterization data, such as impurity detection via XRD vs. EDS?

  • Cross-Validation : Combine XRD (crystallinity) with EDS (elemental surface composition) to distinguish bulk vs. surface impurities.
  • Replicate Synthesis : Adjust reaction pH/temperature to minimize nitrogen contamination (observed in EDS as trace N) .
  • Supplementary Techniques : Use FT-IR to identify functional groups and TG-DSC to assess thermal stability .

Q. What methodologies optimize this compound’s role in corrosion-resistant coatings?

  • Electrodeposition : Apply this compound via electrodeposition to create superhydrophobic coatings on alloys (e.g., AA2024-T3).
  • Electrochemical Testing : Use polarization resistance and EIS to quantify corrosion inhibition. Studies show enhanced protection at 14.19 wt% Ce .

Q. Why does cerium(III) stearate exhibit higher catalytic activity than cerium(IV) stearate in polymer degradation?

Ce³+ has a higher redox potential, facilitating electron transfer to oxygen, which accelerates radical formation. Ce⁴+ is less effective in thermal conditions due to stability issues but shows moderate photo-oxidative activity. Comparative SEC data (Tables 3–4) confirm Ce³+ reduces polyethylene’s MW faster .

Q. Methodological Notes

  • Data Interpretation : Always contextualize results with controls (e.g., unstabilized LDPE in degradation studies) .
  • Reproducibility : Document synthesis parameters (pH, temperature, stirring time) meticulously .
  • Advanced Tools : Employ high-temperature chromatography for degradation kinetics and ESCA/SEM for surface interaction studies .

Properties

CAS No.

10119-53-6

Molecular Formula

C126H245Ce2O14

Molecular Weight

2264.5 g/mol

IUPAC Name

cerium(3+);cerium(4+);octadecanoate

InChI

InChI=1S/7C18H36O2.2Ce/c7*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h7*2-17H2,1H3,(H,19,20);;/q;;;;;;;+3;+4/p-7

InChI Key

NGWMEKNZLSBSKW-UHFFFAOYSA-G

SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ce+3]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ce+3].[Ce+4]

Key on ui other cas no.

14536-00-6
10119-53-6

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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